6-Azabenzo(a)pyrene

Description

Significance within Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (NPAHs) Research

Nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) represent a class of compounds that are analogues of polycyclic aromatic hydrocarbons (PAHs), where one or more carbon atoms are replaced by nitrogen. scispace.com Unlike many PAHs which are solely products of incomplete combustion, some NPAHs are intentionally synthesized for various applications. scispace.com Research into NPAHs is critical as they often exhibit greater biological effects than their homocyclic analogues and contribute significantly to the toxicity of environmental samples containing PAH/NPAH mixtures. scispace.com The introduction of a nitrogen atom into the aromatic system can influence the compound's solubility, volatility, and interactions with biological molecules, making them a key area of investigation. ontosight.airsc.org

Scope and Academic Relevance of Current Investigations

Current academic research on 6-azabenzo(a)pyrene (B14326194) is multifaceted, exploring its synthesis, chemical properties, biological activity, and environmental presence. Investigations delve into its potential mutagenicity and carcinogenicity, as NPAHs can be metabolically activated to reactive intermediates that bind to DNA, potentially initiating cancer. ontosight.ai The specific electronic effects of the nitrogen atom in this compound may alter its metabolism and DNA interactions, making it a subject of comparative studies with benzo(a)pyrene. ontosight.ai Furthermore, its release from anthropogenic sources and persistence in the environment necessitate the development of sensitive analytical methods for its detection and quantification in various matrices. ontosight.aiontosight.ai

Chemical and Physical Properties

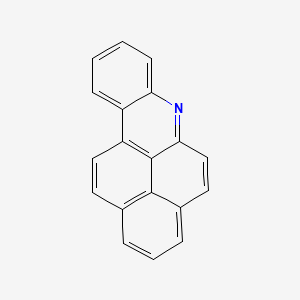

The defining feature of this compound is the substitution of a carbon atom with a nitrogen atom in the benzo(a)pyrene ring system. This structural change has a profound impact on its chemical and physical characteristics.

Molecular Structure and Formula

The molecular formula for this compound is C₁₉H₁₁N. Its structure consists of five fused aromatic rings, with the nitrogen atom located at the 6-position.

Physical Properties

The physical properties of this compound are influenced by its large, planar aromatic system and the presence of the heteroatom.

| Property | Value |

| Melting Point | 160-162 °C |

| Boiling Point | 476.9±14.0 °C (Predicted) |

| Density | 1.337±0.06 g/cm³ (Predicted) |

| Octanol/Water Partition Coefficient (LogP) | 5.4 |

(Data sourced from reference molaid.com)

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The ultraviolet (UV) absorption spectra of this compound and its derivatives have been observed to be very similar to that of benzo(a)pyrene. unm.edu Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the structure of synthesized azabenzo[a]pyrene compounds. unm.edu

Synthesis and Chemical Reactions

The synthesis of this compound and its derivatives is a key area of research, enabling further studies into their properties and biological activities.

Common Synthetic Routes

One reported synthesis of 6-azabenzo[a]pyrene involves starting from perinaphthenone and 1-iodo-2-nitrobenzene. researchgate.net Another approach utilizes chrysene-5-carboxylic acid, which undergoes a Schmidt reaction to form 5-aminochrysene. The formyl derivative of this amine is then cyclized using polyphosphoric acid to yield 5-azabenzo[a]pyrene (an isomer of this compound). unm.edu A similar strategy involves the Bischler-Napieralski cyclodehydration of amides derived from 4-keto-1,2,3,4-tetrahydrochrysene and 1-keto-1,2,3,4-tetrahydrobenz[a]anthracene, with polyphosphoric acid proving to be an effective cyclizing agent. unm.eduacs.org

Reactivity and Chemical Transformations

The nitrogen atom in the 6-position influences the reactivity of the molecule. For instance, 6-azabenzo[a]pyrene can be oxidized to form this compound N-oxide. molaid.comnih.gov This N-oxide, along with other nitrated derivatives like 1- and 3-nitro-6-azabenzo[a]pyrene (B145465), are subjects of significant research due to their high mutagenicity. acs.orgnih.gov The formation of these derivatives can occur through reactions with nitric acid. oup.com

Biological and Environmental Significance

The presence of the nitrogen atom in this compound has profound implications for its biological activity and environmental behavior.

Metabolic Pathways

Like its parent compound benzo(a)pyrene, this compound can undergo metabolic activation. This process can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA. ontosight.ai The metabolism of aza-arenes can be influenced by cytochrome P450 enzymes. nih.gov For instance, the N-oxide derivatives of nitro-azabenzo[a]pyrenes are thought to be more easily reduced to anion radicals, which may play a role in their metabolic activation. oup.com

Carcinogenic and Mutagenic Properties

Research has consistently shown that this compound and its derivatives possess mutagenic and carcinogenic properties. ontosight.aiontosight.ai The ability of these compounds to form DNA adducts is a key mechanism behind their carcinogenic effects. ontosight.aiuwo.ca Studies have shown that nitro-derivatives of 6-azabenzo[a]pyrene, such as 3-nitro-6-azabenzo[a]pyrene-N-oxide, are potent mutagens. nih.govsemanticscholar.org The position of the nitro group on the aromatic ring significantly influences the mutagenic activity. nih.gov For example, 3-nitro-6-azabenzo[a]pyrene has been found to be significantly more mutagenic than its parent nitro-benzo[a]pyrene counterpart. nih.gov Furthermore, these compounds can induce chromosomal aberrations. oup.com

Environmental Occurrence and Fate

This compound and other NPAHs can be released into the environment from various anthropogenic sources, including industrial activities and combustion processes. ontosight.ai They have been detected in the semivolatile phase of airborne particulate matter, as well as in diesel and gasoline emissions. nih.gov Due to their resistance to degradation, these compounds can persist in the environment for extended periods, particularly in soil and sediments. ontosight.aiontosight.ai This persistence, combined with their potential for bioaccumulation, raises concerns for environmental and human health risk assessments. ontosight.ai The introduction of a nitro group can make these compounds more resistant to oxidative degradation and can also increase their solubility, facilitating their transport in water. researchgate.net

Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in environmental and biological samples are crucial for exposure assessment and toxicological studies.

Chromatographic Techniques (GC, HPLC)

High-performance liquid chromatography (HPLC) is a key technique for the purification and analysis of this compound and its derivatives, especially for compounds that may be difficult to analyze by gas chromatography (GC) due to their potential for absorption onto the column packing material. nih.govlcms.cz

Spectrometric Methods (MS, NMR)

Mass spectrometry (MS), often coupled with chromatographic techniques, is used for the identification and quantification of these compounds in complex mixtures. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of synthesized this compound and its analogues. unm.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N/c1-2-7-16-14(6-1)15-10-8-12-4-3-5-13-9-11-17(20-16)19(15)18(12)13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSQHIKRZBLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=CC=CC(=C54)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031256 | |

| Record name | 6-Azabenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24930-41-4, 109489-32-9 | |

| Record name | 6-Azabenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024930414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azabenzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109489329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azabenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Azabenzo a Pyrene and Its Derivatives

Established Synthetic Pathways to the 6-Azabenzo[a]pyrene Core Structure

The construction of the pentacyclic 6-azabenzo[a]pyrene skeleton has been achieved through several established multi-step synthetic strategies. These pathways often involve the formation of a key precursor amine followed by a cyclization reaction to form the final nitrogen-containing ring.

One prominent pathway begins with chrysene-5-carboxylic acid. unm.edu A Schmidt reaction on this acid provides 5-aminochrysene. This amine is then acylated, typically through formylation, and subsequently cyclized to yield the 6-azabenzo[a]pyrene core. unm.edu This final ring-closing step is a type of Bischler-Napieralski cyclodehydration, a classic method for synthesizing isoquinoline-type structures. unm.edu

Another documented synthesis starts from perinaphthenone. molaid.comresearchgate.net One route involves a reaction with 1-iodo-2-nitrobenzene. researchgate.net A different approach utilizes perinaphthenone in a reaction sequence involving several reagents, including platinum(IV) oxide and n-butyllithium, to generate the target compound. molaid.com

More general, classical reactions for forming fused aromatic systems are also relevant to the synthesis of aza-PAHs. The Pschorr cyclization, for example, is an intramolecular substitution that proceeds via an aryldiazonium salt intermediate, typically catalyzed by copper, to form a biaryl linkage. wikipedia.orgorganic-chemistry.org This method is used to create tricyclic systems and can be adapted for more complex polycyclic structures. organic-chemistry.org The reaction involves diazotization of an aromatic amine, followed by a radical cyclization to form the new ring. wikipedia.org Similarly, the Graebe-Ullmann reaction, which involves the thermal or photochemical decomposition of 1-aryl-1,2,3-triazoles, can be employed to create carbazole (B46965) and related N-heterocyclic structures. researchgate.netresearchgate.net

The laboratory synthesis of 6-azabenzo[a]pyrene relies on precise control of reagents and reaction conditions to achieve the desired product. The specific conditions vary depending on the chosen pathway.

For the synthesis starting from chrysene-5-carboxylic acid, the key steps involve:

Schmidt Reaction: Converts chrysene-5-carboxylic acid into 5-aminochrysene. unm.edu

Formylation: The resulting 5-aminochrysene is treated with a formylating agent to produce the N-formyl derivative. unm.edu

Cyclodehydration: The N-formyl intermediate is cyclized using polyphosphoric acid (PPA) as the dehydrating and cyclizing agent to yield 5-azabenzo[a]pyrene (an alternative nomenclature for 6-azabenzo[a]pyrene). unm.edu

A different synthetic route starting from perinaphthenone has also been described, yielding 6-azabenzo[a]pyrene as the product. molaid.com

The table below summarizes the reagents and conditions for these laboratory syntheses.

| Starting Material | Key Reagents | Solvents | Product | Yield | Reference |

| Chrysene-5-carboxylic acid | 1. Schmidt Reaction Reagents2. Formylating Agent3. Polyphosphoric Acid (PPA) | Not Specified | 5-Azabenzo[a]pyrene | Good | unm.edu |

| Perinaphthenone | platinum(IV) oxide, manganese(IV) oxide, n-butyllithium, hydrogen | Tetrahydrofuran, Ethanol | 6-azabenzo[a]pyrene | Not Specified | molaid.com |

Synthesis of Substituted 6-Azabenzo[a]pyrene Analogs

The synthesis of substituted analogs of 6-azabenzo[a]pyrene allows for the systematic study of how different functional groups affect the molecule's properties. These derivatives can be prepared either by modifying the synthetic pathway to the core structure or by functionalizing the pre-formed 6-azabenzo[a]pyrene molecule.

One direct modification of the core synthesis involves using different acylating agents in the Bischler-Napieralski-type cyclization. For instance, using an acetylating agent instead of a formylating agent on 5-aminochrysene leads to the formation of 4-methyl-5-azabenzo[a]pyrene. unm.edu

Post-synthesis functionalization is another common strategy.

N-Oxidation: The nitrogen atom in the 6-position can be readily oxidized. The reaction of 6-azabenzo[a]pyrene with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) affords 6-Azabenzo(a)pyrene (B14326194) N-oxide in a high yield of 95%. molaid.com

Nitration: Nitro derivatives, such as 1- and 3-nitro-azabenzo[a]pyrene, have been synthesized. iitkgp.ac.in General methods for nitrating related polycyclic aromatic systems often involve treating the parent compound with nitric acid in a solvent such as acetic acid. acs.org

Aryl Substitution: While not specifically detailed for 6-azabenzo[a]pyrene in the provided context, modern cross-coupling reactions are a powerful tool for creating C-C bonds. The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is widely used to synthesize substituted biaryls and polyolefins. wikipedia.orglibretexts.org This methodology could foreseeably be applied to a halogenated 6-azabenzo[a]pyrene precursor to introduce a wide variety of aryl or heteroaryl substituents. researchgate.netmdpi.com

The table below details the synthesis of specific derivatives.

| Parent Compound | Reagent(s) | Solvent | Product | Yield | Reference |

| 5-Aminochrysene | Acetylating Agent, PPA | Not Specified | 4-methyl-5-azabenzo[a]pyrene | Good | unm.edu |

| 6-Azabenzo[a]pyrene | meta-chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | This compound N-oxide | 95% | molaid.com |

Advancements in Synthetic Yield and Purity for Research Applications

Improving the efficiency and purity of synthetic routes is critical for obtaining sufficient quantities of 6-azabenzo[a]pyrene and its derivatives for research purposes. While early syntheses reported "fair" to "good" yields, ongoing developments in synthetic organic chemistry offer pathways to enhance these outcomes. unm.edu

For classical reactions like the Pschorr cyclization, which can have moderate yields, advancements have been made by employing alternative one-electron donors that are more soluble than traditional copper catalysts, leading to improved yields and shorter reaction times. organic-chemistry.org In multi-step syntheses that require a final aromatization step, the choice of oxidant is crucial. The use of powerful but selective dehydrogenating agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can significantly improve the yield of the final aromatic product. researchgate.net

Modern techniques such as microwave-assisted synthesis have also been shown to improve reaction efficiency for related heterocyclic and polycyclic compounds. researchgate.netscience.gov Microwave irradiation can dramatically reduce reaction times and increase yields in processes like the Graebe-Ullmann reaction and Diels-Alder cycloadditions, suggesting its potential applicability to the synthesis of the 6-azabenzo[a]pyrene framework. researchgate.netscience.gov

The purity of the final compound is paramount for research applications. Purification is typically achieved through standard laboratory techniques such as silica (B1680970) gel column chromatography and recrystallization, which are effective at separating the desired product from starting materials and reaction byproducts. acs.orglookchem.com

Molecular Structure, Electronic Properties, and Spectroscopic Characterization Theoretical and Experimental Approaches

The substitution of a carbon atom with a nitrogen atom in the benzo(a)pyrene structure to form 6-azabenzo(a)pyrene (B14326194) significantly influences the molecule's electronic properties and reactivity. ontosight.ai

Quantum Chemical Characterization of Molecular Geometry and Conformation

Density Functional Theory (DFT) and Ab Initio Computational Studies

Computational methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in characterizing the molecular and electronic structure of this compound and its derivatives. researchgate.netiitkgp.ac.in DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311+G**, have been successfully employed to determine the molecular geometries and vibrational spectra of related nitro-substituted benzo[a]pyrenes. sfasu.edunih.gov These theoretical approaches provide insights that are in good agreement with experimental data, offering a reliable means to predict molecular properties. sfasu.edunih.gov

For instance, DFT studies on nitro-substituted isomers of benzo[a]pyrene (B130552) have shown that the calculated geometries correspond well with X-ray diffraction data. researchgate.net Specifically, for 6-nitrobenzo[a]pyrene, DFT computations predicted O-N-C-C dihedral angles of 62.6° and 62.8°, which align closely with the experimental values of 68.5° and 70.6°. researchgate.net This highlights the accuracy of DFT in modeling the steric hindrance effects that dictate the conformation of such molecules. researchgate.net

Furthermore, ab initio methods have been utilized to investigate the electronic properties of similar aromatic compounds, providing a deeper understanding of their behavior. researchgate.netacs.org These computational studies are essential for exploring properties that may be difficult to measure experimentally.

Analysis of Isomeric Forms and Substituent Effects on Structure

The position of the nitrogen atom within the benzo[a]pyrene framework, as well as the presence of other substituents, significantly impacts the molecule's properties. The synthesis of various azabenzo[a]pyrene isomers, including 4-azabenzo[a]pyrene and 12-azabenzo[a]pyrene, has been undertaken to study these structural effects. unm.edu

Studies on nitro derivatives of azabenzo[a]pyrene N-oxides have revealed that while the structural and energetic properties of isomers like 1-nitro-6-azabenzo[a]pyrene N-oxide and 3-nitro-6-azabenzo[a]pyrene (B145465) N-oxide are similar, their electronic properties, such as the dipole moment, can differ substantially. nih.gov The dipole moment of the 3-nitro isomer is approximately three times larger than that of the 1-nitro isomer, a difference attributed to the distinct electronic charge distribution. nih.gov

A DFT study focusing on aza-benzo[a]pyrene derivatives explored the effects of fluorine substitution on carbocation stability. nih.gov It was found that fluorine substitution at positions with a negative charge leads to inductive destabilization of the carbocation. nih.gov Conversely, a fluorine atom at a ring position with significant positive charge density results in less pronounced destabilization due to p-pi back-bonding from the fluorine atom. nih.gov

Vibrational and Electronic Spectroscopic Analysis (IR, Raman, UV-Vis)

Spectroscopic techniques are crucial for the characterization and identification of this compound and its isomers. uni-siegen.de

Experimental Spectral Data and Theoretical Predictions

Experimental and theoretical spectroscopic data provide a comprehensive understanding of the vibrational and electronic properties of azabenzo[a]pyrenes. The UV/Vis absorption spectra of several synthesized azabenzo[a]pyrenes have been observed to be very similar to that of the parent benzo[a]pyrene. unm.edu

Theoretical calculations of vibrational spectra using DFT have shown good agreement with experimental infrared (IR) and Raman data for related compounds. sfasu.edunih.gov For mononitrated benzo[a]pyrenes, DFT predictions of vibrational data are typically within approximately 5 cm⁻¹ of the experimental values. nih.gov The calculated IR and Raman spectra for nitro derivatives of 6-azabenzo[a]pyrene N-oxide show similar vibrational properties between isomers. nih.gov

Spectroscopic Signatures for Structural Elucidation and Isomer Distinction

Vibrational and electronic spectroscopy serve as powerful tools for distinguishing between different isomers of azabenzo[a]pyrenes. While the UV/Vis spectra of various azabenzo[a]pyrene isomers are quite similar, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the specific structure of each synthesized compound. unm.edu

For nitro-substituted isomers, specific vibrational modes can act as markers for differentiation. For example, in the calculated IR spectra of 3-nitro-6-azabenzo[a]pyrene and its N-oxide, the C-H stretching transitions in the 3166 to 3042 cm⁻¹ range show spectral profiles that are affected by the structure, potentially allowing for their distinction. researchgate.net Specifically, the N-oxide derivative does not show vibrational transitions between 3100 and 3130 cm⁻¹, unlike the parent compound. researchgate.net

Furthermore, while the structural and vibrational properties of 1- and 3-nitro-6-azabenzo[a]pyrene N-oxides are similar, their differing dipole moments suggest that techniques sensitive to polarity, such as dipole moment measurements, could be useful for their differentiation. researchgate.net

Electronic Structure Investigations

The introduction of a nitrogen atom into the benzo[a]pyrene skeleton significantly alters its electronic structure. ontosight.ai Theoretical studies have been crucial in elucidating these changes.

DFT calculations on nitro-substituted 6-azabenzo[a]pyrene N-oxides have shown that while properties like vertical ionization potentials, vertical electron affinities, and polarizability are similar between isomers, the electronic charge distribution can be quite different. nih.gov The larger dipole moment of 3-nitro-6-azabenzo[a]pyrene N-oxide compared to the 1-nitro isomer is a direct consequence of this different charge distribution. nih.gov

Investigations into the electronic properties of various nitrobenzo[a]pyrene isomers using DFT have revealed that the calculated vertical ionization potential remains nearly constant across the isomers. researchgate.net However, the vertical electron affinity is dependent on the position of the nitro group. researchgate.netnih.gov The calculated absorption spectrum of 6-nitrobenzo[a]pyrene resembles that of benzo[a]pyrene, which is in reasonable agreement with experimental findings. researchgate.net

Ionization Potentials and Electron Affinities

Ionization potential (IP), the energy required to remove an electron, and electron affinity (EA), the energy released when an electron is added, are critical parameters in understanding the chemical reactivity and potential metabolic activation of aza-aromatic compounds.

Theoretical studies on derivatives, such as 3-nitro-6-azabenzo[a]pyrene and its N-oxide, provide insight into the electronic behavior of the 6-azabenzo[a]pyrene framework. For 3-nitro-6-azabenzo[a]pyrene, the introduction of an N-oxide group was found to decrease its vertical ionization potential while increasing its vertical electron affinity. researchgate.netiitkgp.ac.in This is consistent with experimental electrochemical reduction potentials. researchgate.netresearchgate.net

Similarly, investigations into nitrobenzo[a]pyrene (NBaP) isomers show that while the calculated IP value remains relatively constant across different isomers, the EA value is dependent on the position of the nitro group. nih.govnih.gov For instance, the EA value increases by approximately 0.2 eV when moving from the 6-NBaP isomer to the 1-NBaP or 3-NBaP isomers. nih.govnih.gov The vertical ionization energy for 3-nitro-6-azabenzo[a]pyrene N-oxide is calculated to be lower than its parent compound, 3-nitro-6-azabenzo[a]pyrene, while its vertical electron affinity is higher. iitkgp.ac.inresearchgate.net

Table 1: Calculated Electronic Properties of 6-Azabenzo[a]pyrene Derivatives

| Compound | Method | Vertical Ionization Potential (IP) | Vertical Electron Affinity (EA) |

|---|---|---|---|

| 3-Nitro-6-azabenzo[a]pyrene | DFT | Higher than N-oxide | Lower than N-oxide |

| 3-Nitro-6-azabenzo[a]pyrene N-oxide | DFT | Lower than parent | Higher than parent |

| 1-Nitrobenzo[a]pyrene | DFT/PM6 | ~ Constant across isomers | Higher than 6-NBaP |

| 3-Nitrobenzo[a]pyrene | DFT/PM6 | ~ Constant across isomers | Higher than 6-NBaP |

Note: This table is populated with comparative data from theoretical studies. researchgate.netiitkgp.ac.innih.govresearchgate.net

Dipole Moments and Electronic Polarizabilities

The dipole moment (μ) and electronic polarizability (α) are key indicators of a molecule's charge distribution and its response to an external electric field. These properties influence intermolecular interactions and are crucial for understanding biological activity.

For derivatives of 6-azabenzo[a]pyrene, these properties have been extensively studied using computational methods. researchgate.netnih.gov In the case of 3-nitro-6-azabenzo[a]pyrene, the formation of its N-oxide derivative leads to a substantial increase in both the dipole moment and the polarizability. researchgate.netresearchgate.net This highlights the significant electronic contribution of the N-O bond.

A comparative study of 1-nitro-6-azabenzo[a]pyrene N-oxide and 3-nitro-6-azabenzo[a]pyrene N-oxide revealed a stark difference in their polarity. researchgate.net The dipole moment of the 3-nitro isomer is approximately three times larger than that of the 1-nitro isomer. researchgate.netnih.gov This significant difference in dipole moment is suggested to play a role in the varying mutagenic activities of these compounds, as it relates directly to substrate-enzyme intermolecular interactions. researchgate.netnih.gov In contrast, the polarizability does not appear to be a determining factor in their different biological behaviors. nih.gov

Table 2: Calculated Dipole Moments and Polarizabilities of 6-Azabenzo[a]pyrene Derivatives

| Compound | Method | Dipole Moment (μ) | Electronic Polarizability (α) |

|---|---|---|---|

| 3-Nitro-6-azabenzo[a]pyrene | DFT | Lower than N-oxide | Lower than N-oxide |

| 3-Nitro-6-azabenzo[a]pyrene N-oxide | DFT | Higher than parent | Higher than parent |

| 1-Nitro-6-azabenzo[a]pyrene N-oxide | CAM-B3LYP | ~5 D lower than 3-isomer | Similar to 3-isomer |

Note: This table presents comparative and calculated data from theoretical studies. researchgate.netresearchgate.netnih.gov

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. ias.ac.inimist.ma The MEP maps highlight electron-rich (negative potential) and electron-deficient (positive potential) regions.

For highly mutagenic species like 1-nitro-6-azabenzo[a]pyrene N-oxide and 3-nitro-6-azabenzo[a]pyrene N-oxide, MEP analysis has been performed using Density Functional Theory (DFT). nih.gov These analyses show that despite structural similarities, the electronic charge distribution is markedly different between the two isomers. The different MEPs, along with the larger dipole moment of the 3-nitro-6-azabenzo[a]pyrene N-oxide, suggest stronger electrostatic and inductive interactions with other molecules. nih.gov This could lead to more effective binding at the active site of enzymes involved in metabolic activation. nih.gov The substitution of carbon with nitrogen in azaacenes dramatically alters the molecular electrostatic potential, creating distinct electron-rich and electron-deficient areas which can strengthen intermolecular interactions. nih.gov

Non-linear Optical (NLO) Properties of 6-Azabenzo[a]pyrene Derivatives

Non-linear optical (NLO) materials, which exhibit a nonlinear response to strong electromagnetic fields, have applications in technologies like optical switching and laser protection. mdpi.comresearchgate.net Organic molecules with large conjugated π-electron systems, such as pyrene (B120774) derivatives, are promising candidates for NLO materials. mdpi.comresearchgate.netnih.gov

The NLO properties of environmental mutagens like 1- and 3-nitro-6-azabenzo[a]pyrene N-oxides have been characterized through computational methods, including Hartree-Fock and DFT (B3LYP and CAM-B3LYP) calculations. researchgate.net These studies focused on phenomena such as second-harmonic generation (SHG) and the electro-optical Pockels effect (EOPE) at an incident wavelength of 1064 nm. researchgate.net

The results indicate that while the 3-nitro-6-azabenzo[a]pyrene N-oxide isomer has a much larger dipole moment, its first-order hyperpolarizability (a measure of NLO activity) is significantly lower—by about 50%—than that of the 1-nitro isomer. researchgate.net This suggests that dipole moment measurements and NLO techniques could be valuable tools for distinguishing between these important isomers. researchgate.net The significant NLO response in pyrene-based derivatives is often attributed to intramolecular charge transfer within their donor-π-acceptor structures. researchgate.netrsc.org

Enzymatic and Chemical Transformation Mechanisms

Biotransformation Pathways in Experimental Systems

The biotransformation of 6-azabenzo(a)pyrene (B14326194) is a multi-phase process orchestrated by a suite of enzymes designed to metabolize foreign compounds (xenobiotics). This process is critical in determining the compound's biological activity and eventual excretion.

The initial and rate-limiting step in the metabolism of PAHs and their aza-analogs is typically catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comresearchgate.net These enzymes introduce oxygen into the substrate, making it more water-soluble and creating sites for further metabolic reactions. researchgate.netpurdue.edu For the parent compound B[a]P, CYP1A1, CYP1A2, and CYP1B1 are the principal enzymes involved in its oxidative metabolism. mdpi.comnih.gov

CYP1A2: While also involved, CYP1A2 shows different substrate specificity. Studies on related aza-PAHs, such as 1-azabenzo[a]pyrene and 10-azabenzo[a]pyrene, have specifically implicated human CYP1A2 in their metabolic activation. jst.go.jpresearchgate.netcnjournals.com This suggests CYP1A2 is a key enzyme in the metabolism of aza-derivatives of B[a]P.

CYP1B1: This enzyme contributes significantly to the metabolism of B[a]P and is capable of activating it to carcinogenic metabolites. nih.govnih.gov Both CYP1A1 and CYP1B1 are crucial in forming the B[a]P-cis- and trans-7,8-dihydrodiol isomers, which are precursors to the highly reactive diol-epoxides. nih.gov Studies have shown that CYP1B1 may play a significant role in B[a]P metabolism in humans. nih.gov

The nitrogen atom in this compound is expected to influence which CYP enzymes preferentially metabolize it and at which positions on the aromatic rings oxidation occurs. ontosight.ai

| Enzyme Family | Specific Enzyme | Role in Benzo(a)pyrene (B[a]P) Metabolism |

| Cytochrome P450 | CYP1A1 | Primary enzyme for B[a]P oxidation and activation to diol-epoxides. mdpi.comnih.gov |

| CYP1A2 | Contributes to B[a]P metabolism; key in activating other aza-PAHs. nih.govjst.go.jpresearchgate.net | |

| CYP1B1 | Significantly contributes to B[a]P activation and the formation of 7,8-dihydrodiol precursors. nih.govnih.gov |

Following the initial oxidation by CYPs, other enzymes further process the metabolites.

Epoxide Hydrolase (mEH): CYP-mediated oxidation of PAHs forms highly reactive epoxides. numberanalytics.com Microsomal epoxide hydrolase (mEH) plays a crucial role by catalyzing the hydrolysis of these epoxides to form less reactive trans-dihydrodiols. numberanalytics.comwikipedia.org This is a critical step in the metabolic pathway, as the resulting dihydrodiol can be a substrate for further CYP oxidation, leading to the formation of a diol-epoxide. wikipedia.orgucanr.edu For B[a]P, epoxide hydrolase converts B[a]P-7,8-oxide into B[a]P-7,8-dihydrodiol. nih.gov

The biotransformation of xenobiotics like this compound is broadly categorized into two phases.

Phase I Metabolism: The goal of Phase I is to introduce or expose functional groups (e.g., -OH, -O-, -COOH) on the parent compound. longdom.org This is primarily achieved through oxidation, reduction, and hydrolysis reactions. The activities of cytochrome P450s, epoxide hydrolase, and aldo-keto reductases are all components of Phase I metabolism. numberanalytics.comfrontiersin.orglongdom.org These reactions create more chemically reactive molecules that can then undergo Phase II reactions. longdom.org

Phase II Metabolism: In Phase II, the modified compounds from Phase I are conjugated with endogenous, water-soluble molecules. longdom.org This process, also known as conjugation, significantly increases the hydrophilicity of the metabolites, facilitating their excretion from the body. osti.gov Key Phase II reactions for PAH metabolites include conjugation with glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), and glutathione (B108866) (GSH). nih.govlongdom.orgosti.gov These reactions effectively detoxify and prepare the metabolites for elimination.

Involvement of Epoxide Hydrolase and Aldo-Keto Reductases

Formation of Reactive Metabolites and Intermediates

The metabolic transformation of PAHs can lead to the formation of several types of reactive intermediates that are responsible for their biological effects. ontosight.ai The metabolism of B[a]P is known to produce a variety of such intermediates:

Epoxides and Diol-Epoxides: The initial oxidation by CYPs creates arene oxides (epoxides). nih.gov Subsequent action by epoxide hydrolase and another round of CYP oxidation can form diol-epoxides. wikipedia.org The B[a]P-7,8-diol-9,10-epoxide is considered the ultimate carcinogenic metabolite of B[a]P, as it can form stable covalent adducts with DNA. mdpi.comwikipedia.org

Quinones: Oxidation of PAH phenols or catechols can form quinones. researchgate.netnih.gov B[a]P is metabolized to B[a]P-1,6-quinone, B[a]P-3,6-quinone, and B[a]P-6,12-quinone. nih.gov These metabolites are redox-active and can generate damaging reactive oxygen species. researchgate.net The AKR-mediated pathway is a major source of o-quinones from PAH dihydrodiols. frontiersin.org

Radical Cations: An alternative activation pathway involves a one-electron oxidation of the parent PAH by CYPs or peroxidases, forming a radical cation. nih.gov

The presence of the nitrogen atom in this compound can alter the stability and reactivity of these intermediates compared to those of B[a]P. ontosight.ai

| Reactive Intermediate | Precursor Compound | Key Generating Enzymes |

| Arene Oxides | Benzo(a)pyrene | CYP1A1, CYP1B1 |

| Dihydrodiols | Arene Oxides | Epoxide Hydrolase (mEH) |

| Diol-Epoxides | Dihydrodiols | CYP1A1, CYP1B1 |

| o-Quinones | Dihydrodiols | Aldo-Keto Reductases (AKRs) |

Non-Enzymatic Reaction Pathways (e.g., ATP-mediated conversions)

While most transformations are enzyme-driven, some non-enzymatic reactions can occur. Research on 6-hydroxymethylbenzo[a]pyrene, a metabolite of B[a]P formed at the benzylic carbon, has revealed an ATP-mediated conversion pathway. nih.gov The study demonstrated that while the non-enzymatic binding of 6-hydroxymethylbenzo[a]pyrene to DNA is low, it increases dramatically in the presence of adenosine (B11128) triphosphate (ATP). nih.gov The binding was less effective with ADP and negligible with AMP, indicating that a diphosphate (B83284) group is necessary for the reaction. nih.gov This suggests that 6-hydroxymethylbenzo[a]pyrene can be non-enzymatically converted to a highly reactive phosphate (B84403) ester, which can then interact with macromolecules like DNA. nih.gov

Microbial and Environmental Degradation Mechanisms (Focus on Chemical Transformations)

In the environment, this compound is subject to degradation by microorganisms, which use it as a source of carbon and energy. ontosight.aimdpi.com This biodegradation is a key process in the environmental fate of PAHs. nih.gov However, high-molecular-weight PAHs like B[a]P and its derivatives are often recalcitrant to degradation due to their chemical stability and low water solubility. mdpi.comnih.gov

Numerous bacterial species have been identified that can degrade the parent compound, B[a]P, indicating the metabolic pathways likely involved in the environmental transformation of this compound.

Bacterial Strains: Species from genera such as Micrococcus, Bacillus, Pseudomonas, Rhodococcus, and Hydrogenophaga have been shown to degrade B[a]P. mdpi.commdpi.comrsc.org

Enzymatic Machinery: The initial attack on the PAH ring is typically carried out by oxygenase enzymes (both monooxygenases and dioxygenases), which incorporate oxygen atoms into the aromatic structure. nih.govresearchgate.net This leads to the formation of intermediates like dihydrodiols (e.g., cis-dihydrodiols in bacteria, as opposed to the trans-dihydrodiols in eukaryotes). mdpi.com

Degradation Pathway: Following the initial hydroxylation, the rings are cleaved, and the resulting products are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. mdpi.com For instance, phthalic acid has been identified as a metabolite in the bacterial degradation of B[a]P. mdpi.com Some anaerobic degradation pathways have also been identified, such as under iron-reducing conditions by Hydrogenophaga sp. rsc.org

The persistence of these compounds in soil and sediment can be long, with estimated half-lives for B[a]P in soil exceeding 14-16 months. ontosight.ainih.gov

Molecular Interactions and Dna Adduct Formation Mechanisms

Mechanisms of Covalent Binding to Nucleic Acids

The carcinogenic potential of many PAHs is linked to their ability to form covalent adducts with DNA. nih.gov For benzo(a)pyrene, this binding has been observed in vivo on mouse skin and in vitro using rat liver microsomes. nih.gov While direct studies on 6-azabenzo(a)pyrene (B14326194) are limited, the principles of covalent binding are inferred from its structural similarity to B[a]P and its derivatives. The process involves the metabolic generation of electrophilic species that attack nucleophilic sites on DNA bases.

The ultimate carcinogenic metabolite of benzo(a)pyrene, (+)-benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), forms covalent bonds with DNA, primarily through the alkylation of nucleobases. wikipedia.org This binding most often occurs between the C-10 position of BPDE and the exocyclic amino group (N2) of guanine (B1146940). wikipedia.orguwo.ca It can also occur, to a lesser extent, at the N6 amino group of adenine. uwo.ca These bulky adducts distort the DNA double helix, often by intercalating the pyrene (B120774) moiety between base pairs. wikipedia.orguwo.ca

Studies on 6-substituted B[a]P derivatives provide insight into how modifications at the 6-position can influence the sites of DNA adduction. Electrochemical oxidation of 6-fluorobenzo(a)pyrene (B1211091) (6-FBP) in the presence of deoxyguanosine (dG) resulted in adducts where the FBP moiety was bound at its C-1 or C-3 position to the N-7 of guanine. osti.gov Similarly, 6-methylbenzo(a)pyrene (6-CH3BP) formed adducts between its C-1/C-3 positions and the N-7 of guanine, as well as an adduct between its benzylic carbon and the C-8 of guanine. osti.gov These findings suggest that for this compound, nucleophilic attack might occur at various sites on both the DNA base and the PAH backbone, influenced by the electronic effects of the nitrogen atom.

Table 1: Experimentally Identified DNA Adducts from Benzo(a)pyrene and its 6-Substituted Derivatives This table summarizes identified DNA adducts, providing a basis for predicting the potential adducts of this compound.

| Compound | Reactive Intermediate | Nucleophilic Site on DNA | Site of Attachment on Compound | Reference |

| Benzo(a)pyrene (B[a]P) | Diol Epoxide (BPDE) | N2 of Guanine | C-10 | wikipedia.orgnih.gov |

| Benzo(a)pyrene (B[a]P) | Diol Epoxide (BPDE) | N6 of Adenine | C-10 | uwo.ca |

| Benzo(a)pyrene (B[a]P) | Radical Cation | C-8 of Guanine | C-6 | nih.gov |

| Benzo(a)pyrene (B[a]P) | Radical Cation | N-7 of Guanine | C-6 | nih.gov |

| 6-Fluorobenzo(a)pyrene (6-FBP) | Radical Cation | N-7 of Guanine | C-1 or C-3 | osti.gov |

| 6-Methylbenzo(a)pyrene (6-CH3BP) | Radical Cation | N-7 of Guanine | C-1 or C-3 | osti.gov |

| 6-Methylbenzo(a)pyrene (6-CH3BP) | Radical Cation | C-8 of Guanine | 6-CH2 | osti.gov |

| 6-Methylbenzo(a)pyrene (6-CH3BP) | Radical Cation | N-3 of Adenine | 6-CH2 | osti.gov |

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structure and stability of DNA adducts. nih.gov For benzo(a)pyrene, modeling studies have been conducted on the major [+ta]-B[a]P-N2-dG adduct within the active site of DNA polymerases like Dpo4. nih.gov These simulations help to understand how the polymerase accommodates the bulky adduct during DNA replication. nih.gov Models have shown that the pyrene moiety of the adduct can adopt different orientations, either pointing toward the DNA duplex region or into a "chimney" defined by the polymerase domains. nih.gov The stability and conformation of these adducts are crucial for determining their mutagenic potential. Although specific computational models for this compound adducts are not widely reported, the methodologies applied to B[a]P adducts provide a framework for future studies. Such models could predict how the nitrogen at the 6-position influences adduct conformation, stability, and interaction with DNA repair and replication machinery.

Characterization of DNA Adduct Structures (e.g., Nucleophilic Sites of Attack)

Pathways Leading to Electrophilic Species for DNA Interaction

For a PAH or aza-PAH to react with DNA, it must first be metabolically converted into an electrophilic, DNA-reactive metabolite. Several enzymatic pathways can achieve this activation.

The diol epoxide pathway is the most widely studied activation mechanism for benzo(a)pyrene and many other PAHs. mutationalsignatures.commutationalsignatures.com This multi-step process, involving cytochrome P450 enzymes and epoxide hydrolase, converts B[a]P into highly reactive benzo(a)pyrene diol epoxides (BPDE). uwo.ca The resulting electrophilic epoxide ring can then be attacked by nucleophilic sites on DNA bases, forming stable covalent adducts. wikipedia.orguwo.ca It is widely accepted that this pathway is a major contributor to the mutagenic and carcinogenic activity of PAHs. mutationalsignatures.commutationalsignatures.com Given its structural similarity to B[a]P, it is highly probable that this compound can also be activated via a diol epoxide pathway. However, the presence of the nitrogen atom is expected to alter the electronic distribution in the aromatic system, which could influence the rate and regioselectivity of the enzymatic epoxidation and hydrolysis steps. ontosight.ai

An alternative activation mechanism involves a one-electron oxidation of the PAH to form a reactive radical cation. nih.govcapes.gov.br This pathway is particularly relevant for B[a]P and its derivatives. nih.govnih.gov Chemical and biochemical experiments have demonstrated that the metabolic formation of B[a]P quinones proceeds through an initial one-electron oxidation to form its radical cation. nih.govcapes.gov.br This radical cation is a potent electrophile. Studies show that the radical cation of B[a]P has a high charge localization at the C-6 position, with subsequent charges at C-1 and C-3. nih.gov Reaction of the B[a]P radical cation with DNA has been shown to produce depurinating adducts, such as BP-6-C8Gua and BP-6-N7Gua. nih.gov

Research on 6-substituted B[a]P derivatives further supports this mechanism. The electrochemical oxidation of 6-FBP and 6-CH3BP generates radical cations that react with deoxyribonucleosides. osti.gov These results strongly suggest that this compound could also be activated through radical cation formation, with the nitrogen atom at the 6-position significantly influencing the charge distribution and reactivity of the resulting intermediate.

For PAHs that contain a methyl group at a benzylic position, another metabolic activation pathway is possible. This involves the enzymatic hydroxylation of the methyl group, followed by sulfation or acetylation to form a reactive electrophilic ester. This highly reactive intermediate can then dissociate to form a stabilized benzylic carbocation, which readily attacks DNA. This mechanism is relevant for compounds like 6-methylbenzo(a)pyrene (6-CH3BP). osti.gov Studies have shown that upon electrochemical oxidation, 6-CH3BP can react via its benzylic position to form adducts such as 8-(BP-6-CH2-yl)dG. osti.gov While this compound itself lacks a methyl group, this pathway is a crucial consideration for its methylated derivatives, such as methyl-azabenzo[a]pyrenes. unm.edu

Radical Cation Formation

Influence of Molecular Polarity and Steric Factors on DNA Adduct Formation

The transformation of a parent polycyclic aromatic hydrocarbon (PAH) into a DNA-reactive species is a multifaceted process governed by the compound's inherent chemical and physical properties. For this compound, the introduction of a nitrogen atom at the 6-position of the benzo(a)pyrene (B[a]P) structure fundamentally alters its electronic character, polarity, and steric profile, thereby influencing its metabolic activation and the mechanisms of DNA adduct formation. ontosight.ai

Influence of Molecular Polarity

The substitution of a carbon atom with a more electronegative nitrogen atom imparts a significant change in the polarity of the molecule. Unlike the nonpolar parent compound, benzo(a)pyrene, this compound possesses a dipole moment, which increases its hydrophilicity. ontosight.airesearchgate.net This change can affect its partitioning across cellular membranes, its solubility in aqueous cellular compartments, and its interaction with the active sites of metabolic enzymes. ontosight.ai

Research on related azaarenes has suggested that an increase in hydrophilicity may correlate with a decrease in mutagenic activity when compared to their direct carbon-based analogues. researchgate.net This could be due to altered rates of cellular uptake, detoxification, or a shift in metabolic pathways away from those that produce highly reactive intermediates. Furthermore, the presence of the nitrogen atom allows for potential hydrogen bonding interactions, a property absent in benzo(a)pyrene, which could influence the orientation of this compound within the catalytic sites of enzymes like cytochrome P450 (CYP), thereby affecting which parts of the molecule are oxidized. researchgate.net Studies analyzing the metabolic toxication of PAHs have shown that the presence of a nitrogen atom in the structure affects which enzymes are involved in the activation reactions. preprints.orgresearchgate.net

Table 1: Comparison of Physicochemical Properties of Benzo(a)pyrene and Related Aza-Analogues

This table illustrates the effect of nitrogen substitution on the lipophilicity (as indicated by the XLogP3 value), a proxy for polarity. A lower XLogP3 value suggests higher polarity.

| Compound | Molecular Formula | XLogP3-AA (Predicted) | Reference |

|---|---|---|---|

| Benzo(a)pyrene | C₂₀H₁₂ | ~6.1 | wikipedia.orgosha.gov |

| Azabenzo(a)pyrene (generic) | C₁₉H₁₁N | 5.3 | nih.gov |

| This compound N-oxide | C₁₉H₁₁NO | 4.4 | nih.gov |

Influence of Steric and Electronic Factors

While the nitrogen atom is sterically similar to a carbon atom, its primary influence is electronic, altering the charge distribution across the aromatic system. ontosight.ai This electronic perturbation is critical in determining the sites of metabolic attack. The parent B[a]P is metabolically activated to electrophilic intermediates that can form covalent bonds with DNA. mdpi.com A primary pathway involves oxidation by CYP enzymes (specifically CYP1A1 and CYP1B1) to form diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netwikipedia.org

The location of the nitrogen atom in this compound can direct metabolic activation toward different pathways compared to B[a]P. Studies on 6-substituted B[a]P derivatives provide insight into how modifications at this specific position can dictate reactivity. For instance, the oxidation of B[a]P itself can lead to radical cations that form adducts at the C6 position with guanine bases in DNA. nih.gov However, substituting this position with different atoms (e.g., fluorine, chlorine, or a methyl group) alters the localization of charge and the resulting reaction products. nih.gov By analogy, the electron-withdrawing nature of the nitrogen atom at position 6 in this compound is expected to significantly influence which molecular sites are susceptible to epoxidation and subsequent DNA binding.

Furthermore, studies on nitro-derivatives of this compound demonstrate that the specific placement of additional functional groups further modulates the molecule's properties. The dipole moment and, by extension, the polarity of nitro-6-azabenzo(a)pyrene N-oxide isomers differ significantly based on the position of the nitro group, which is suggested to relate to their different mutagenic activities. researchgate.net This highlights that both the foundational aza-substitution and the steric and electronic effects of other substitutions are key determinants of the molecule's ultimate interaction with DNA.

Table 2: Research Findings on Adduct Formation of Substituted Benzo(a)pyrene Analogues

This table summarizes how different substitutions on the benzo(a)pyrene ring system influence the types and sites of DNA adducts formed, providing a model for understanding the potential reactivity of this compound.

| Compound/Derivative | Key Research Finding | Implication for DNA Adduct Formation | Reference |

|---|---|---|---|

| Benzo(a)pyrene (B[a]P) | Metabolically activated to BPDE, which forms stable adducts with deoxyguanosine. Radical cations can form unstable adducts with purine (B94841) bases. | The primary adduct is BPDE-dG. Another pathway involves radical cation-mediated adduction. | researchgate.net |

| B[a]P Radical Cation | Reacts with DNA to produce depurinating adducts, binding at the C6 position of B[a]P to the C8 and N7 positions of guanine. | Shows that the C6 position is a key site for charge localization and reaction with DNA. | nih.gov |

| Hydroxy-B[a]P Derivatives | Only specific isomers (e.g., 2- and 9-hydroxy-B[a]P) produced detectable DNA adducts in vivo. 6-hydroxy-B[a]P was not reported to form adducts in that study. | The position of substituents dramatically affects whether a derivative can be activated to a DNA-binding species. | nih.gov |

| Nitro-6-azabenzo(a)pyrene N-oxides | Isomers (e.g., 1-nitro vs. 3-nitro) exhibit significantly different dipole moments and polarities. | The position of additional functional groups on the aza-B[a]P backbone strongly influences physicochemical properties related to mutagenicity. | researchgate.net |

Advanced Computational Modeling and Simulation Studies

Exploration of Reaction Mechanisms via Theoretical Chemistry

Theoretical chemistry provides a powerful lens through which to examine the intricate pathways of chemical reactions. For aza-PAHs like 6-azabenzo(a)pyrene (B14326194), computational studies are crucial for understanding their formation and transformation mechanisms at a molecular level.

Methyl Addition/Cyclization (MAC) Mechanisms

The formation of larger PAHs and their aza-analogs in combustion environments is often explained by growth mechanisms involving the addition of small hydrocarbon fragments. One such prominent pathway is the Methyl Addition/Cyclization (MAC) mechanism. While direct computational studies on the MAC mechanism for this compound are not extensively available in the literature, detailed theoretical investigations on its parent compound, benzo(a)pyrene, offer significant insights.

A computational study on benzo(a)pyrene formation, starting from chrysene (B1668918) and benz(a)anthracene, has demonstrated the viability of the MAC mechanism. nih.govnih.govmdpi.com This mechanism involves a series of reactions including methyl radical additions, ring closures, hydrogen abstractions, and intramolecular hydrogen shifts. nih.gov The calculations, employing density functional theory (DFT) methods such as B3LYP and M06-2X, have shown that these reaction sequences are energetically feasible. nih.govmdpi.com For instance, the initial addition of a methyl radical to the precursor molecule is a highly exergonic step. mdpi.com It is reasonable to infer that a similar MAC mechanism could be involved in the formation of this compound, although the presence of the nitrogen atom would undoubtedly influence the regioselectivity and kinetics of the methyl addition and subsequent cyclization steps. The nitrogen atom's electron-withdrawing nature would likely alter the electron density distribution across the aromatic system, thereby affecting the sites most susceptible to radical attack. ontosight.ai

Intrinsic Reaction Coordinate (IRC) Analysis

To further validate the proposed reaction pathways and characterize the transition states, Intrinsic Reaction Coordinate (IRC) analysis is a vital computational tool. IRC calculations trace the minimum energy path connecting a transition state to its corresponding reactants and products, thus confirming that a calculated transition state indeed links the intended chemical species.

In the computational investigation of benzo(a)pyrene formation via the MAC mechanism, IRC analysis was performed at the M06-2X/6-311++G(d,p) level of theory. mdpi.com This analysis was crucial in verifying the nature of the transition states for the various steps, including hydrogen abstractions and intramolecular shifts, ensuring the energetic and structural connectivity of the entire reaction pathway. mdpi.com For this compound, a similar application of IRC analysis would be essential to map out the potential energy surface for its formation and transformation reactions. It would allow for a detailed examination of the transition state structures and a deeper understanding of the role of the nitrogen atom in stabilizing or destabilizing these critical points along the reaction coordinate.

Energetic Profiles and Stability of Reaction Intermediates and Products

The thermodynamic and kinetic stability of reactants, intermediates, transition states, and products are key determinants of a chemical reaction's feasibility and outcome. Computational chemistry allows for the detailed calculation of these energetic properties.

| Intermediate | ΔG (kJ/mol) | ΔH (kJ/mol) |

|---|---|---|

| C | -313.5 | -313.5 |

| H | -240.3 | -252.2 |

| P (Benzo(a)pyrene) | -764.0 | -764.0 |

This table presents a selection of calculated relative Gibbs free energies (ΔG) and enthalpies (ΔH) for key intermediates in the formation of benzo(a)pyrene from chrysene, as reported in computational studies. mdpi.com The values are relative to the initial reactants. Note that 'C' and 'H' represent specific intermediates in the reaction pathway described in the source literature.

In the context of this compound, the nitrogen atom is expected to influence the stability of the reaction intermediates. For example, in the case of carbocation intermediates formed during metabolic activation, the position of the nitrogen atom is critical. A DFT study on aza-benzo[a]pyrene derivatives has shown that the stability of carbocations is highly dependent on the location of the nitrogen atom and other substituents. nih.gov The electron-donating or withdrawing nature of the nitrogen atom can either stabilize or destabilize charged intermediates, thereby altering the energetic landscape of the reaction.

Structure-Reactivity Relationships from a Computational Perspective

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal of chemistry. Computational studies on this compound and its analogs have provided significant insights into these relationships.

The introduction of a nitrogen atom into the benzo(a)pyrene framework to create this compound alters the electronic distribution and, consequently, its reactivity. ontosight.ai Computational studies using DFT have been employed to investigate the structure-reactivity relationships of aza-PAHs. nih.gov For instance, the stability of carbocations derived from the epoxide ring opening of aza-benzo[a]pyrene derivatives has been computationally explored. nih.gov These studies reveal that the formation of carbocations through O-protonation of epoxides and diol epoxides are often barrierless processes. nih.gov

The charge delocalization in the resulting carbocations, as determined by methods like Natural Population Analysis (NPA), is a key factor in their stability and subsequent reactivity. nih.gov The position of the nitrogen atom within the aromatic system plays a crucial role in this charge delocalization. Furthermore, the effects of other substituents on the carbocation stability have been analyzed. For example, fluorine substitution at sites with significant positive charge can lead to stabilization through p-pi back-bonding, while substitution at sites with negative charge can cause inductive destabilization. nih.gov

Analytical Methodologies for Research and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of complex mixtures containing azaarenes like 6-azabenzo(a)pyrene (B14326194). It allows for the separation of the target compound from a multitude of other components, which is a critical step before accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used for this purpose. dguv.de

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of azaarenes, including this compound. rsc.orgmdpi.com This method is particularly advantageous for analyzing nitro-azabenzo[a]pyrene derivatives, which can be challenging to analyze by gas chromatography due to their potential for absorption onto the column packing material. nih.govoup.com In such cases, HPLC is used for purification prior to analysis by mass spectrometry. nih.govoup.com

The versatility of HPLC allows for its coupling with various detectors, enhancing its specificity and sensitivity. cdc.gov For instance, when combined with a fluorescence detector, HPLC can achieve low detection limits, making it suitable for trace-level analysis in complex samples like tobacco and food products. rsc.orgcdc.gov The selection of the stationary and mobile phases is critical for achieving optimal separation of azaarenes from their parent polycyclic aromatic hydrocarbons (PAHs) and other isomers. ki.se Specialized columns, such as pyrenylethyl (PYE) columns, have been developed for the selective separation of specific PAHs like benzo[a]pyrene (B130552), a principle that can be adapted for azaarene analysis. ki.se

Table 1: HPLC Methods for Azaarene and PAH Analysis

| Feature | Description | Reference |

|---|---|---|

| Application | Quantification of Benzo[a]Pyrene (B[a]P) in tobacco and smokeless tobacco products. | rsc.org |

| Sample Preparation | Hydration and extraction with hexane (B92381) and acetone, followed by adsorption chromatography on base-modified silica (B1680970). | rsc.org |

| Detection | Fluorescence Detection (FLD). | rsc.org |

| Advantage | Suitable for trace-level quantification in complex matrices. | rsc.orgcdc.gov |

| Application | Purification of nitro-azabenzo[a]pyrene derivatives from environmental samples. | nih.govoup.com |

| Challenge with GC | Probable absorption of nitro-azabenzo[a]pyrenes onto GC column packing. | nih.govoup.com |

| Coupling | HPLC is often coupled with mass spectrometry (MS) for definitive identification. | nih.govoup.com |

| Selective Separation | Use of specialized columns like pyrenylethyl (PYE) for separating isomers. | ki.se |

Gas Chromatography (GC)

Gas Chromatography (GC) is another cornerstone technique for the analysis of azaarenes. sigmaaldrich.com It is frequently coupled with mass spectrometry (GC-MS) for the definitive identification and quantification of these compounds. nih.govnih.gov While GC offers excellent separation efficiency, challenges can arise with certain derivatives. For example, nitro-azabenzo[a]pyrene derivatives have been found to be difficult to analyze by GC due to their tendency to be absorbed by the column packing material. nih.govoup.com

Despite this, GC-MS remains a widely used and validated method for the analysis of many PAHs and their aza-analogs in various matrices, including food and environmental samples. nih.gov The choice of the capillary column is crucial for separating complex mixtures of isomers. nih.gov For instance, columns like Dexsil-300 and OV-1 have been used for the separation of trimethylsilylated derivatives of benzo(a)pyrene metabolites. nih.gov

Table 2: GC Methods for Azaarene and PAH Analysis

| Feature | Description | Reference |

|---|---|---|

| Coupled Technique | Most commonly coupled with Mass Spectrometry (GC-MS). | nih.govnih.gov |

| Application | Identification and quantification of PAHs and their metabolites. | nih.gov |

| Derivatization | Trimethylsilylation is often used to improve volatility and chromatographic behavior of polar metabolites. | nih.gov |

| Column Types | Dexsil-300 and OV-1 columns are used for separating isomers. | nih.gov |

| Limitation | Difficulties in analyzing certain compounds like nitro-azabenzo[a]pyrene derivatives due to column absorption. | nih.govoup.com |

| Internal Standard | 10-azabenzo[a]pyrene has been used as an internal standard in GC-MS analysis of PAHs. | researchgate.net |

Spectrometric and Spectroscopic Detection Methods

Following chromatographic separation, various detection methods are employed for the identification and quantification of this compound. These methods provide the necessary sensitivity and selectivity for trace analysis.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its derivatives. massbank.eu When coupled with chromatographic techniques like GC or HPLC, it provides a powerful analytical platform (GC-MS or LC-MS). nih.govnih.gov For instance, GC-MS has been instrumental in identifying various metabolites of benzo(a)pyrene after derivatization. nih.gov

LC-MS, particularly with atmospheric pressure chemical ionization (APCI), has been shown to be a robust method for quantifying benzo[a]pyrene metabolites, offering high sensitivity with limits of quantitation in the femtomole range. nih.gov High-resolution mass spectrometry (HRMS) further enhances the specificity, allowing for the detection of ultratrace levels of DNA adducts of carcinogens like benzo[a]pyrene. nih.gov The mass spectrum of azaarenes provides a unique fragmentation pattern that serves as a fingerprint for their identification. nist.govnist.gov

Fluorescence Detection (FLD) and Spectrofluorometry

Fluorescence detection (FLD) is a highly sensitive and selective method for detecting fluorescent compounds like this compound. mdpi.com Azaarenes, similar to their parent PAHs, often exhibit strong native fluorescence, which can be exploited for their detection. mdpi.com HPLC coupled with fluorescence detection (HPLC-FLD) is a common analytical setup for the quantification of PAHs and azaarenes in various samples, including tobacco, food, and environmental matrices. rsc.orgmdpi.comnih.gov

The selection of appropriate excitation and emission wavelengths is critical for achieving selectivity and sensitivity. mdpi.comoiv.int For example, in the analysis of benzo[a]pyrene, an excitation wavelength of 361 nm and an emission wavelength of 405 nm have been used. mdpi.com Spectrofluorometry can also be used to study the interactions of these compounds with biological molecules. nih.gov

Table 3: Fluorescence Detection Parameters for PAHs

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| Benzo[a]pyrene | 361 | 405 | mdpi.com |

| Benzo[a]pyrene | 300 | 416 | oiv.int |

| Benzo[b]fluoranthene | 270 | 430 | chromatographyonline.com |

| Benzo[a]pyrene | 270 | 430 | chromatographyonline.com |

| Pyrene-based polymers | 365 | 469 | mdpi.com |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for the characterization of azaarenes like this compound. The ultraviolet absorption spectra of azabenzo[a]pyrenes are often very similar to that of their parent compound, benzo[a]pyrene, which aids in their initial identification. unm.edu The absorption spectrum provides information about the electronic transitions within the molecule. psu.edu For pyrene (B120774) and its derivatives, characteristic absorption bands are observed in the UV-Vis range, which can be attributed to π–π* and n–π* transitions. nih.govresearchgate.net While not as sensitive or selective as fluorescence or mass spectrometric methods for quantification in complex mixtures, UV-Vis spectroscopy is useful for confirming the structure and purity of synthesized azaarene compounds. unm.edu

Immunoassay and Postlabeling Techniques for Adduct Detection

The covalent binding of chemical carcinogens or their metabolites to biological macromolecules like DNA results in the formation of adducts. The detection of these adducts is a key biomarker for chemical exposure and genotoxicity. Immunoassays and ³²P-postlabeling are two powerful techniques used for this purpose.

Immunoassays , such as enzyme-linked immunosorbent assay (ELISA) and ultrasensitive enzymatic radioimmunoassay (USERIA), utilize antibodies that specifically recognize and bind to carcinogen-DNA adducts. nih.gov These methods are known for their high sensitivity and can be adapted for high-throughput screening. For instance, in the study of the related compound benzo(a)pyrene (B(a)P), immunoassays have been developed to quantify B(a)P-DNA adducts with remarkable sensitivity. nih.govcapes.gov.br A competitive ELISA using antiserum specific for B(a)P-DNA adducts has been successfully used in biomonitoring studies. nih.gov The USERIA method has demonstrated the ability to detect as little as 3 femtomoles of B(a)P metabolite-DNA adducts. nih.gov While these assays have been extensively validated for B(a)P, the development of monoclonal or polyclonal antibodies specific to this compound adducts would be necessary to apply this powerful technique directly. Both immunoassay and ³²P-postlabeling techniques are adaptable to nearly any characterized DNA adduct. epa.gov

³²P-Postlabeling is a highly sensitive method for detecting a wide range of aromatic DNA adducts without prior knowledge of their specific chemical structure. berkeley.edu The technique involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the transfer of a ³²P-radiolabel from [γ-³²P]ATP to the adducted nucleotides. These radiolabeled adducts are then separated, commonly by thin-layer chromatography (TLC), and quantified by their radioactivity. researchgate.net The method's sensitivity for aromatic adducts can reach the level of one adduct in 10⁹ to 10¹⁰ normal nucleotides. berkeley.eduresearchgate.net Notably, the ³²P-postlabeling technique has been specifically mentioned in the context of detecting azabenzo[a]pyrene-DNA adducts, highlighting its applicability to this class of compounds. cnjournals.com

Table 1: Comparison of Immunoassay Techniques for Adduct Detection

| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Ultrasensitive Enzymatic Radioimmunoassay (USERIA) |

|---|---|---|---|

| Principle | Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. | Enzyme-conjugated antibody binds to the target antigen, producing a measurable color change. | Enzymatic amplification of a signal from a radiolabeled substrate, initiated by an antigen-antibody reaction. nih.gov |

| Sensitivity | Moderate | High | Very High (approximately 5-fold more sensitive than ELISA for B(a)P-DNA adducts). nih.gov |

| Detection Limit | Picomole range | Femtomole to Picomole range nih.gov | As low as 3 femtomoles of bound adduct. nih.gov |

| Throughput | Lower | High (suitable for microtiter plates) | High (suitable for microtiter plates) nih.gov |

| Requirements | Radioactive isotopes, scintillation counter. | Enzyme-labeled antibodies, spectrophotometer. | Radioactive isotopes, enzyme-labeled components, liquid scintillation counter. nih.gov |

Challenges and Advancements in Trace Analysis of this compound and its Metabolites/Adducts

The analysis of this compound and its derivatives at trace levels presents significant analytical challenges, but ongoing advancements in instrumentation and methodology continue to improve detection capabilities.

Challenges:

Low Concentrations: Metabolites and adducts of this compound are often present in exceedingly low concentrations in environmental and biological samples, requiring highly sensitive detection methods. mdpi.com

Complex Matrices: Samples such as tissues, bodily fluids, and environmental extracts are incredibly complex. mdpi.com The presence of numerous other compounds can interfere with the isolation and detection of the target analytes, a phenomenon known as matrix effect.

Metabolite Diversity: Like its parent analogue benzo(a)pyrene, this compound is expected to form a variety of metabolites and adducts, each with different physicochemical properties. nih.govnih.gov This complicates the development of a single analytical method for comprehensive profiling.

Lack of Standards: The commercial availability of certified reference standards for this compound and its specific metabolites is limited, which is a significant obstacle for accurate quantification. sigmaaldrich.com

Advancements:

Hyphenated Techniques: The coupling of high-resolution separation techniques with highly sensitive detectors has revolutionized trace analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools. mdpi.com GC-MS has been used for the quantification of 10-azabenzo[a]pyrene, demonstrating its utility for aza-PAHs. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy and resolution, allowing for the differentiation of target analytes from matrix interferences with very similar masses, thus improving specificity and confidence in identification.

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS and LC-MS/MS enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the target molecule. mdpi.com This allows for reliable quantification even in complex samples. Stable isotope dilution methods using ¹³C-labeled internal standards, coupled with LC-MS/MS, have achieved detection limits in the low femtomole range for benzo(a)pyrene metabolites. nih.gov

Improved Sample Preparation: Advances in sample extraction and clean-up, such as solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME), have improved recovery rates and reduced matrix effects, leading to more accurate analyses. mdpi.com

Table 2: Summary of Challenges and Advancements in Trace Analysis

| Description | |

|---|---|

| Challenges | |

| Low Concentrations | Target analytes are often present at femtomole to picomole levels. |

| Complex Matrices | Biological and environmental samples contain numerous interfering compounds. mdpi.com |

| Analyte Diversity | A wide range of potential metabolites and adducts complicates comprehensive analysis. nih.gov |

| Standard Unavailability | Lack of certified reference materials hinders accurate quantification. sigmaaldrich.com |

| Advancements | |

| Chromatography-Mass Spectrometry | GC-MS and LC-MS provide the necessary sensitivity and selectivity for trace detection. mdpi.comresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Increases specificity and reduces background noise, enabling lower detection limits. mdpi.comnih.gov |

| Stable Isotope Dilution | Use of labeled internal standards allows for highly accurate quantification by correcting for matrix effects and sample loss. nih.gov |

| Advanced Sample Preparation | Techniques like SPE and DLLME improve analyte recovery and sample purity. mdpi.com |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-Azabenzo(a)pyrene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclization of polycyclic aromatic precursors with nitrogen-containing reagents (e.g., nitro compounds or amines). Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). Calibration against certified reference materials (e.g., benzo[a]pyrene derivatives like 3-hydroxybenzo[a]pyrene ) ensures accuracy. For structural confirmation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical to identify functional groups and aromatic ring substitution patterns .

Q. What analytical techniques are optimal for quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while liquid chromatography-tandem MS (LC-MS/MS) is ideal for polar metabolites. Sample preparation should include solid-phase extraction (SPE) to isolate the compound from matrices like soil or water. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and recovery losses . Calibration curves must span the expected concentration range, with limits of detection validated via signal-to-noise ratios ≥3 .

Q. How should researchers design initial toxicity screening assays for this compound?

- Methodological Answer : Begin with in vitro assays using human cell lines (e.g., HepG2 for hepatic toxicity) to assess cytotoxicity (via MTT assay) and genotoxicity (via comet assay or γ-H2AX staining). Dose-response curves should cover 0.1–100 µM, with benzo[a]pyrene as a positive control due to its well-characterized carcinogenicity . Include negative controls (solvent-only) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic activation pathways be resolved?

- Methodological Answer : Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) enzyme expression. To address this:

- Compare metabolic profiles across human liver microsomes (HLMs) and animal models (e.g., murine S9 fractions) using LC-MS/MS .

- Use selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A1) to identify enzyme-specific pathways .

- Apply computational docking studies to predict binding affinities to CYP isoforms, validated by in vitro kinetic assays .